molecular formula C12H8N4O B5696328 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine

4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine

Cat. No.: B5696328
M. Wt: 224.22 g/mol
InChI Key: QCXQMNMQJYSPER-UHFFFAOYSA-N
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Description

4,5-Dihydro[1,2,5]oxadiazolo[3,4-a]phenazine is a heterocyclic compound that belongs to the class of oxadiazoles fused with phenazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid . This reaction forms the oxadiazole ring fused with the phenazine structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro[1,2,5]oxadiazolo[3,4-a]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,5-Dihydro[1,2,5]oxadiazolo[3,4-a]phenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine involves its interaction with specific molecular targets and pathways. The compound can act as a nitric oxide donor, influencing various biological processes . Its effects on cellular pathways are mediated through the modulation of enzyme activities and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro[1,2,5]oxadiazolo[3,4-a]phenazine is unique due to its specific fusion of the oxadiazole and phenazine rings, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4,5-dihydro-[1,2,5]oxadiazolo[3,4-a]phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c1-2-4-8-7(3-1)13-9-5-6-10-12(11(9)14-8)16-17-15-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXQMNMQJYSPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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